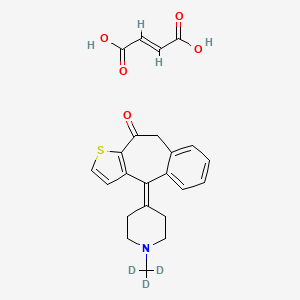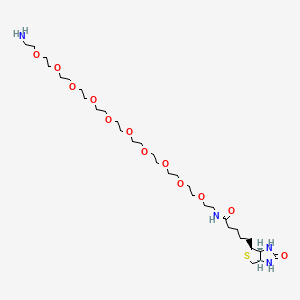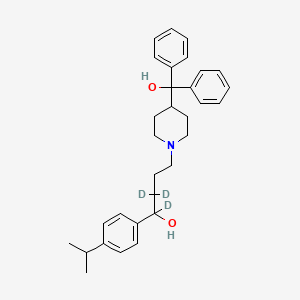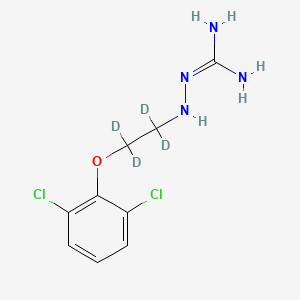
Febuxostat-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Febuxostat-d7 is a deuterated form of Febuxostat, a non-purine, selective inhibitor of xanthine oxidase. Febuxostat is primarily used for the management of hyperuricemia in patients with gout. The deuterated version, this compound, is often used as an internal standard in bioanalytical studies due to its similar chemical properties but distinct mass, which allows for accurate quantification in mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Febuxostat-d7 involves the incorporation of deuterium atoms into the Febuxostat molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated acetonitrile or deuterated methanol in the reaction mixture. The reaction conditions typically involve:
Temperature: Controlled to ensure the stability of the deuterated compounds.
Catalysts: Specific catalysts that facilitate the incorporation of deuterium.
Reaction Time: Optimized to achieve maximum deuteration without compromising the integrity of the molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Using large quantities of deuterated reagents.
Purification: Employing techniques such as liquid-liquid extraction and chromatography to isolate the deuterated product.
Quality Control: Ensuring the final product meets the required specifications for deuterium content and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Febuxostat-d7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Replacement of one atom or group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered functional groups.
Applications De Recherche Scientifique
Febuxostat-d7 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Febuxostat in various matrices.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of Febuxostat.
Medicine: Utilized in clinical research to monitor drug levels and ensure accurate dosing.
Industry: Applied in the development and quality control of pharmaceutical formulations containing Febuxostat.
Mécanisme D'action
Febuxostat-d7, like its non-deuterated counterpart, exerts its effects by selectively inhibiting xanthine oxidase, an enzyme responsible for the production of uric acid. By inhibiting this enzyme, this compound reduces the levels of uric acid in the blood, thereby preventing the formation of uric acid crystals and alleviating the symptoms of gout. The molecular targets and pathways involved include:
Xanthine Oxidase: The primary target enzyme.
Uric Acid Pathway: The metabolic pathway affected by the inhibition of xanthine oxidase.
Comparaison Avec Des Composés Similaires
Similar Compounds
Allopurinol: Another xanthine oxidase inhibitor used for the treatment of hyperuricemia.
Topiroxostat: A newer xanthine oxidase inhibitor with a similar mechanism of action.
Uniqueness
Febuxostat-d7 is unique due to its deuterated nature, which provides distinct advantages in analytical studies. The incorporation of deuterium atoms allows for precise quantification and differentiation from non-deuterated compounds in mass spectrometry, making it an invaluable tool in pharmacokinetic and bioequivalence studies.
Propriétés
Formule moléculaire |
C16H16N2O3S |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
2-[3-cyano-4-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20)/i1D3,2D3,9D |
Clé InChI |
BQSJTQLCZDPROO-SCENNGIESA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(COC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)C#N)C([2H])([2H])[2H] |
SMILES canonique |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




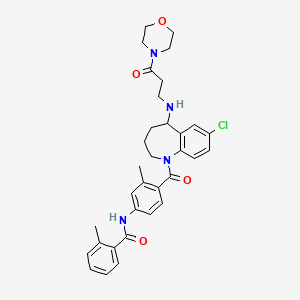
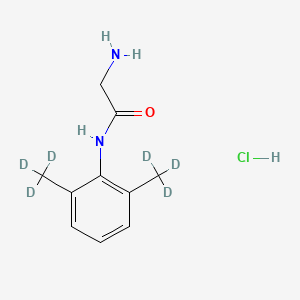

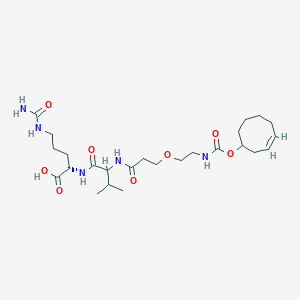
![[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B12419205.png)


